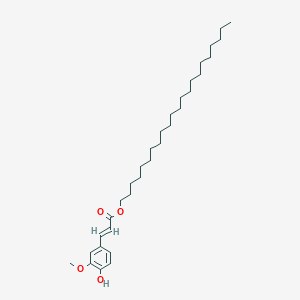
(S)-Naproxen Ethyl-d5 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Naproxen Ethyl-d5 Ester is a deuterated derivative of (S)-Naproxen Ethyl Ester. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Naproxen Ethyl-d5 Ester can be synthesized through the esterification of (S)-Naproxen with deuterated ethanol (ethyl-d5 alcohol). The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of (S)-Naproxen and deuterated ethanol into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve optimal yield. The product is subsequently purified through distillation or other separation techniques to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Naproxen Ethyl-d5 Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-Naproxen and deuterated ethanol in the presence of aqueous acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and release deuterated ethanol.
Reduction: The ester can be reduced to
Propriétés
Numéro CAS |
1346617-42-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
263.348 |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1/i1D3,4D2 |
Clé InChI |
URNAYRDBUUZOIU-NFFXRZFLSA-N |
SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Synonymes |
(αS)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl-d5 Ester; (S)-6-Methoxy-α-methyl-2-naphthaleneacetic Acid Ethyl-d5 Ester; (+)-(S)-Naproxen Ethyl-d5 Ester; (+)-Naproxen Ethyl-d5 Ester; Naproxen Ethyl-d5 Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)





